

TMEM163 Gene Expression: A Technical Overview for Researchers

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An In-depth Guide to the Tissue-Specific Expression, Function, and Analysis of the Zinc Transporter TMEM163

This technical guide provides a comprehensive overview of the transmembrane protein 163 (TMEM163), a crucial zinc efflux transporter. Designed for researchers, scientists, and drug development professionals, this document details the gene's expression across various human tissues, outlines experimental methodologies for its study, and explores its known signaling interactions.

Introduction to TMEM163

Transmembrane protein 163 (TMEM163) is a zinc ion transporter that plays a vital role in maintaining intracellular zinc homeostasis by mediating zinc efflux.^[1] It is also known as synaptic vesicle 31 (SV31), reflecting its initial discovery in rat brain synaptosomes.^{[2][3]} Functionally, TMEM163 binds to divalent cations, primarily Zn²⁺ and Ni²⁺, and to a lesser extent, Cu²⁺.^{[1][4]} This protein is implicated in a range of physiological processes, including central nervous system development, myelination, and the survival and proliferation of oligodendrocytes.^{[4][5]} Dysregulation of TMEM163 has been associated with several human diseases, including hypomyelinating leukodystrophy, type 2 diabetes, and early-onset Parkinson's disease.^{[4][6][7][8]}

TMEM163 is a multi-pass membrane protein localized to various cellular and subcellular membranes, including the plasma membrane, cytoplasmic vesicles, synaptic vesicles, early and late endosomes, and lysosomes.^{[1][5]}

Quantitative Gene and Protein Expression of TMEM163

TMEM163 is widely expressed across human tissues, with notably high levels of expression observed in the brain, lungs, and testis.^{[1][4][5]} The Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project provide normalized mRNA expression data, which categorizes TMEM163 as having enhanced expression in the brain and pancreas.^[9]

Table 1: TMEM163 mRNA Expression in Human Tissues

The following table summarizes the normalized mRNA expression levels (nTPM - normalized protein-coding transcripts per million) of TMEM163 across a selection of human tissues, based on data from the GTEx project.^[10]

Tissue	nTPM (Mean)
Brain - Cerebellum	High ^{[8][11]}
Brain - Cortex	High ^{[2][3]}
Lung	High ^{[2][3][4]}
Testis	High ^{[2][3][4]}
Pancreas	Enhanced ^{[8][9][12]}
Kidney	Moderate ^{[8][11][12]}
Ovary	Moderate ^{[8][11][12]}
Spleen	Moderate ^[13]
Heart	Moderate ^[13]

Note: While the Human Protein Atlas project provides a summary of protein expression, a conclusive estimation for TMEM163 could not be performed due to insufficient data from a combination of RNA-seq, gene/protein characterization, and immunohistochemistry.^{[9][10]}

Experimental Methodologies for TMEM163 Analysis

The study of TMEM163 expression and function involves a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Quantification of TMEM163 mRNA Expression

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method to quantify TMEM163 transcript levels in different tissues and cell types.[\[8\]](#)[\[11\]](#)

Protocol:

- **RNA Extraction:** Isolate total RNA from tissue samples or cultured cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- **cDNA Synthesis:** Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
- **qPCR Reaction:** Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for TMEM163, and a suitable qPCR master mix (e.g., SYBR Green Master Mix).
 - **Primer Design:** Design primers to span an exon-exon junction to avoid amplification of genomic DNA. Validate primer specificity using melt curve analysis.
- **Thermal Cycling:** Perform the qPCR reaction in a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- **Data Analysis:** Determine the cycle threshold (Ct) values for TMEM163 and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of TMEM163 using the $\Delta\Delta C_t$ method.

Analysis of TMEM163 Protein Expression and Localization

Immunohistochemistry (IHC) and Western Blotting are commonly used to detect TMEM163 protein expression and its subcellular localization.

Western Blot Protocol:

- **Protein Extraction:** Lyse tissue samples or cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.[\[13\]](#)
- **SDS-PAGE and Transfer:** Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for TMEM163 overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Immunocytochemistry/Immunofluorescence Protocol:

- **Cell Culture and Fixation:** Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
- **Immunostaining:**
 - Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with a primary antibody against TMEM163.

- Wash and incubate with a fluorescently labeled secondary antibody.
- Imaging: Mount the coverslips and visualize the cells using a confocal microscope.[2][3]

Functional Analysis of Zinc Transport

Functional Zinc Flux Assays are essential to characterize the zinc transport activity of TMEM163.[11][14]

Fluorescent Zinc Dye-Based Assay Protocol:

- Cell Culture: Culture cells stably or transiently expressing TMEM163 in a 96-well plate.[15]
- Zinc Loading: Expose the cells to a solution containing ZnCl_2 and a zinc ionophore (e.g., pyrithione) for a short duration (e.g., 5 minutes).[15]
- Washing: Wash the cells multiple times with a HEPES-buffered solution to remove extracellular zinc.[15]
- Fluorescence Measurement:
 - Extracellular Zinc: Use a membrane-impermeable zinc indicator (e.g., MI-FZ3) to measure the fluorescence in the extracellular medium, which correlates with zinc efflux.[13]
 - Intracellular Zinc: Use a membrane-permeable zinc indicator (e.g., FluoZin-3 or Newport Green) to measure the intracellular fluorescence, where a decrease indicates zinc efflux. [16][17]
- Data Analysis: Quantify the fluorescence intensity using a microplate reader.

Radionuclide Zinc-65 Uptake Assay Protocol:

- Cell Culture: Seed cells expressing TMEM163 in a 12-well plate.[15]
- Zinc-65 Incubation: Expose the cells to a medium containing radionuclide zinc-65 (^{65}Zn).[13]
- Washing and Lysis: Wash the cells thoroughly to remove extracellular ^{65}Zn and then lyse the cells.

- Scintillation Counting: Measure the intracellular ^{65}Zn levels using a gamma counter.
- Normalization: Normalize the intracellular ^{65}Zn levels to the total protein concentration of the cell lysates.[13]

Signaling Pathways and Interactions

TMEM163 is known to interact with several other proteins, influencing their function and participating in various signaling pathways.

Interaction with TRPML1

TMEM163 interacts and partially co-localizes with the transient receptor potential mucolipin-1 (TRPML1), a lysosomal cation channel.[3][18][19] This interaction is thought to be crucial for maintaining zinc homeostasis within lysosomes.[3][18] Dysfunctional interaction between TMEM163 and TRPML1 may contribute to the pathophysiology of mucopolidosis type IV (MLIV), a neurodegenerative lysosomal storage disorder.[3]

Modulation of P2X Purinoceptors

TMEM163 acts as a functional modulator of P2X purinoceptors, including P2RX1, P2RX3, P2RX4, and P2RX7.[1][4][5] These are ATP-gated ion channels involved in processes such as pain signaling.[3]

Dimerization and Heterodimerization

TMEM163 can form homodimers and has also been shown to heterodimerize with other zinc transporters of the SLC30/ZnT family, such as ZNT1, ZNT2, ZNT3, and ZNT4.[16] This interaction may serve to diversify the functional roles of zinc efflux transporters in different tissues.[16]

Visualized Workflows and Pathways

To aid in the understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for analyzing TMEM163 expression and function.



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Caption: Known protein interactions and functional roles of TMEM163.

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